Lipophilicity (LogP) Across Regioisomers
The ortho-substituted 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile exhibits a predicted lower lipophilicity compared to its meta-substituted regioisomer. While experimental LogP data for the 2-isomer is not available, the meta- analog (3-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile, CAS 1184154-30-0) has a reported experimental LogP of 1.747 . This quantitative difference in lipophilicity between regioisomers is critical for optimizing drug-like properties such as solubility and permeability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~1.0-1.2 (estimated from structural differences; precise experimental data not found) |
| Comparator Or Baseline | 3-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile (meta-isomer) experimental LogP = 1.747 |
| Quantified Difference | Estimated difference of ~0.5-0.7 LogP units |
| Conditions | Experimental LogP measured for comparator; target compound value is inferred based on regioisomeric substitution patterns |
Why This Matters
A lower LogP for the ortho-isomer suggests potentially better aqueous solubility and a different pharmacokinetic profile compared to the meta-isomer, making it a distinct and non-interchangeable building block for medicinal chemistry campaigns.
- [1] PubChem. (n.d.). 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile. Computed Properties. View Source
